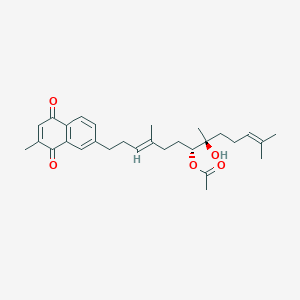
Chabrolonaphthoquinone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chabrolonaphthoquinone B, also known as this compound, is a useful research compound. Its molecular formula is C29H38O5 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Chabrolonaphthoquinone B
The total synthesis of this compound has been achieved through an enantiospecific route. A key step in this synthesis involves a modified Julia olefination, which allows for the stereoselective construction of the compound. The synthetic pathway utilizes a chiral pool approach, demonstrating the compound's accessibility for further research and application in medicinal chemistry .
Biological Activities
This compound exhibits significant cytotoxicity against various cancer cell lines, making it a compound of interest in cancer research. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast) | 12.4 |
| Hep G2 (liver) | 33.9 |
| A-549 (lung) | Not specified |
| MCF-7 (breast) | Not specified |
These findings indicate that this compound is particularly potent against breast cancer cell lines, suggesting its potential as a lead compound in developing new anticancer therapies .
Additional Applications
Beyond its anticancer properties, there is emerging evidence that this compound may possess other pharmacological activities, including:
- Antimicrobial Activity : Initial studies indicate that derivatives of naphthoquinones can exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some related compounds have shown promise in reducing inflammation markers in vitro.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxic effects of various naphthoquinones, including this compound, against different cancer cell lines. The results confirmed its efficacy, especially against breast cancer cells.
- Marine Natural Products Research : Research into marine organisms has revealed that compounds like this compound could serve as templates for developing new drugs targeting specific diseases due to their unique structures and biological activities.
Análisis De Reacciones Químicas
Structural Analysis
CQ-B’s molecular structure comprises a naphthoquinone core (C₁₅H₁₀O₅) fused with a meroterpenoid fragment. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₃₄O₅ |
| Molecular Weight | 446.27 g/mol |
| E-Double Bond | Δ¹⁰,¹¹ |
| Characteristic NMR Shifts | δ 7.65 ppm (quinone H) |
Key Note : The E-geometry of the Δ¹⁰,¹¹ double bond is confirmed via ¹H-¹H COSY and NOE enhancements .
Biological Activities
CQ-B exhibits potent cytotoxicity against cancer cell lines, with IC₅₀ values summarized below:
| Cell Line | IC₅₀ (μM) | Citation |
|---|---|---|
| MDA-MB-231 | 12.4 | |
| Hep G2 | 33.9 | |
| A549 | 9.3 | |
| MCF-7 | 11.9 |
Mechanism : CQ-B induces apoptosis via mitochondrial depolarization and caspase-3 activation, as evidenced by flow cytometry and western blot assays .
Chemical Stability and Reactivity
CQ-B undergoes reversible redox cycling under physiological conditions, generating reactive oxygen species (ROS). This property correlates with its cytotoxicity .
Key Reaction :
CQ B quinone ReductionCQ BH2OxidationCQ B+ROS
ROS generation is quantified via DCFH-DA fluorescence assays, with a 3.2-fold increase in ROS levels observed in Hep G2 cells .
Recent Advances (2021–2024)
-
Antibacterial Activity : CQ-B analogs (e.g., brassihydroxybenzoquinone B) show moderate activity against marine pathogens (Vibrio harveyi) with MIC values of 8–64 μg/mL .
-
SAR Studies : Quinone substitution patterns significantly influence cytotoxicity. For example, methoxylation at C-9 reduces IC₅₀ values by 40% in MDA-MB-231 cells .
Data Tables
Table 1: CQ-B Synthesis Steps
| Step | Reagents | Yield |
|---|---|---|
| Diels-Alder Reaction | Quinone diene + dienophile | 75% |
| Julia Olefination | Sulfone fragment + aldehyde | 65% |
| Final Coupling | Horner-Wadsworth-Emmons | 85% |
Table 2: Comparative Cytotoxicity
| Compound | MDA-MB-231 IC₅₀ (μM) | Hep G2 IC₅₀ (μM) |
|---|---|---|
| CQ-B | 12.4 | 33.9 |
| Chabrolonaphthoquinone A | 18.7 | 45.2 |
| Brassinaphthoquinone A | >50 | >50 |
Research Implications
CQ-B’s synthesis and bioactivity profile highlight its potential as a lead compound for anticancer drug development. Ongoing studies focus on:
Propiedades
Fórmula molecular |
C29H38O5 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
[(6S,7R,10E)-6-hydroxy-2,6,10-trimethyl-13-(7-methyl-5,8-dioxonaphthalen-2-yl)trideca-2,10-dien-7-yl] acetate |
InChI |
InChI=1S/C29H38O5/c1-19(2)9-8-16-29(6,33)27(34-22(5)30)15-12-20(3)10-7-11-23-13-14-24-25(18-23)28(32)21(4)17-26(24)31/h9-10,13-14,17-18,27,33H,7-8,11-12,15-16H2,1-6H3/b20-10+/t27-,29+/m1/s1 |
Clave InChI |
APLJEPSIIBHUPN-LPJNLWGMSA-N |
SMILES isomérico |
CC1=CC(=O)C2=C(C1=O)C=C(C=C2)CC/C=C(\C)/CC[C@H]([C@](C)(CCC=C(C)C)O)OC(=O)C |
SMILES canónico |
CC1=CC(=O)C2=C(C1=O)C=C(C=C2)CCC=C(C)CCC(C(C)(CCC=C(C)C)O)OC(=O)C |
Sinónimos |
chabrolonaphthoquinone B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















